Stereospecific Receptor Binding Profile vs. (R)-(+)-Enantiomer
The S(-)-enantiomer of carvedilol possesses a dual receptor binding profile, acting as both a β- and α1-adrenergic antagonist. In contrast, the R(+)-enantiomer functions solely as an α1-adrenergic antagonist [1]. This stereochemical distinction, which is preserved and likely further modified by the 4'-benzyloxy group, is the primary basis for enantioselective biological activity [1].
| Evidence Dimension | Adrenergic Receptor Antagonism |
|---|---|
| Target Compound Data | S(-)-carvedilol: β- and α1-adrenergic antagonist. |
| Comparator Or Baseline | R(+)-carvedilol: α1-adrenergic antagonist only. |
| Quantified Difference | Not quantified; qualitative functional difference. |
| Conditions | In vitro and in vivo pharmacological characterization from cited literature. |
Why This Matters
This is a critical functional distinction; the S(-)-configuration is required for β-blockade, making this enantiomer essential for studies on β-adrenergic signaling pathways where R(+)-enantiomers would be inactive.
- [1] Nardotto, G. H. B., et al. (2016). Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical pharmacokinetic study. Journal of Chromatography B, 1015-1016, 173-180. PMID: 26927877. View Source
